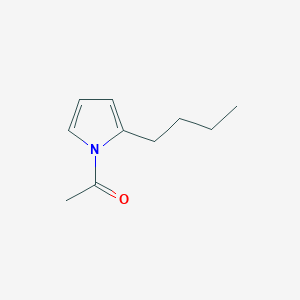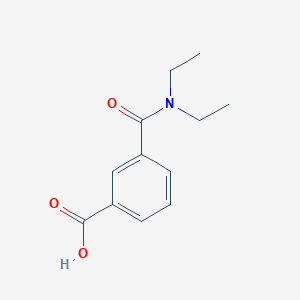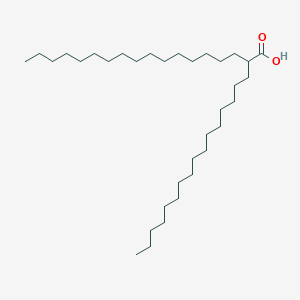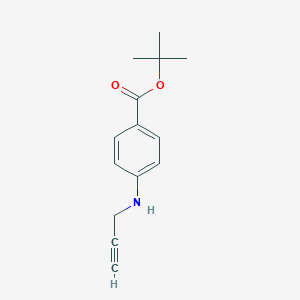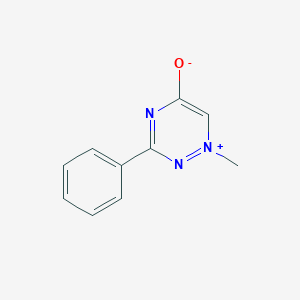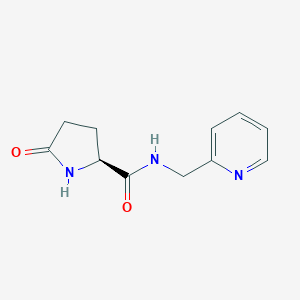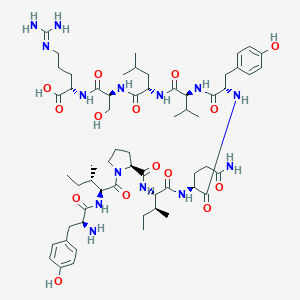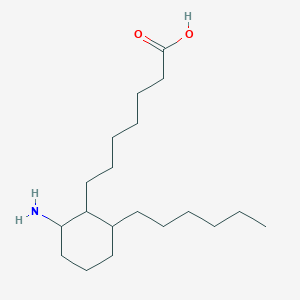
7-(2-Amino-6-hexylcyclohexyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine is a complex organic compound with a unique structure that includes a cyclohexylamine core substituted with carboxyhexyl and hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine typically involves multiple steps, starting with the preparation of the cyclohexylamine core. One common method involves the reaction of cyclohexanone with hexylamine under acidic conditions to form the intermediate 3-n-hexylcyclohexanone. This intermediate is then subjected to a Grignard reaction with 6-bromohexanoic acid to introduce the carboxyhexyl group, resulting in the formation of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6-Carboxyhexyl)-4-(2-(9-ethyl-carbazole-3-yl)vinyl)quinolizinium bromide: A fluorescent dye with similar structural features.
Poly[3-(6-carboxyhexyl)thiophene-2,5-diyl]: A polymer with a carboxyhexyl group used in optoelectronic devices.
Uniqueness
2-(6’-Carboxyhexyl)-3-n-hexylcyclohexylamine is unique due to its specific combination of functional groups and its potential versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
119940-87-3 |
|---|---|
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
7-(2-amino-6-hexylcyclohexyl)heptanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-7-11-16-12-10-14-18(20)17(16)13-8-5-6-9-15-19(21)22/h16-18H,2-15,20H2,1H3,(H,21,22) |
InChI Key |
LWRZEZLGHYSEQE-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCCC(C1CCCCCCC(=O)O)N |
Canonical SMILES |
CCCCCCC1CCCC(C1CCCCCCC(=O)O)N |
Synonyms |
2-(6'-carboxyhexyl)-3-n-hexylcyclohexylamine IBI-P 05006 IBI-P-05006 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


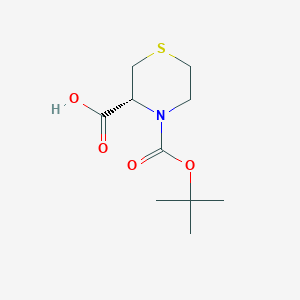
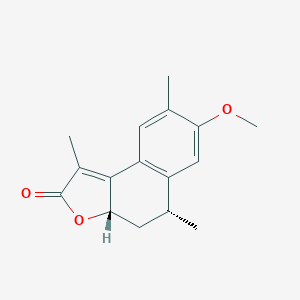

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
